![molecular formula C7H22Cl3N3 B1528131 Spermidine-butane-d8 trihydrochloride CAS No. 1173019-26-5](/img/structure/B1528131.png)
Spermidine-butane-d8 trihydrochloride
Overview
Description
Spermidine-butane-d8 trihydrochloride is a biochemical used for proteomics research . It is a polyamine that plays an important role in the regulation of cellular proliferation and differentiation . It is found in almost all tissues in association with nucleic acids .
Synthesis Analysis
A novel pathway for spermidine biosynthesis was developed in Escherichia coli . This pathway constructs a whole-cell catalytic system from L-homoserine and putrescine, providing a green alternative method for the efficient synthesis of spermidine .Molecular Structure Analysis
The molecular formula of this compound is C7H11D8N3 3HCl . It has a molecular weight of 262.68 .Chemical Reactions Analysis
This compound is a deuterated form of spermidine trihydrochloride . It is used in various chemical reactions, including the construction of a whole-cell catalytic system from L-homoserine and putrescine .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 257-259 °C (lit.) . It is soluble in water (100 mg/ml), yielding a clear, colorless solution . The compound is hygroscopic .Scientific Research Applications
1. Role in Longevity and Dementia Prevention
Spermidine is a polyamine widely distributed in plants, animals, and humans, known for its potential role in promoting a longer, dementia-free life. It has been a subject of scientific interest for over 90 years, especially in relation to its potential health benefits and cellular mechanisms (Tsikas, 2017).
2. Interaction with DNA Structures
Research has shown that spermidine can interact with DNA structures, such as the left-handed Z-DNA. This interaction was demonstrated through crystallographic analysis, revealing important insights into molecular binding modes and the role of spermidine in biological systems (Ohishi et al., 1996).
3. Antitumor and DNA-binding Studies
Spermidine trihydrochloride has been used in the synthesis of palladium(II) complexes, which were then studied for their DNA-binding properties and antitumor activities. These compounds showed promising results against human breast carcinoma cell lines, suggesting potential applications in cancer research (Navarro‐Ranninger et al., 1992).
4. Biosynthesis of Spermidine
Research on the biosynthesis of spermidine has revealed the stereochemical formation of the N-CH2 group in spermidine. Understanding this biosynthetic pathway is crucial for comprehending its biological functions and potential therapeutic uses (Golding & Nassereddin, 1985).
5. Applications in Agricultural Pathogen Control
Studies have synthesized novel N,N-dialkyl derivatives of spermidine and evaluated their effects on the growth of fungal plant pathogens, such as Pyrenophora avenae. This research highlights the potential use of spermidine derivatives in controlling agricultural diseases (Mackintosh et al., 2001).
Mechanism of Action
Target of Action
Its parent compound, spermidine, is known to interact with various targets, including the beta-1 adrenergic receptor, beta-2 adrenergic receptor, thioredoxin reductase 1, cytoplasmic, and others . These targets play essential roles in various cellular processes, including cell signaling, redox homeostasis, and more .
Mode of Action
It is believed to interact with its targets in a similar manner as spermidine, leading to various changes in cellular processes .
Biochemical Pathways
Spermidine-butane-d8 trihydrochloride is likely to affect several biochemical pathways. For instance, spermidine, its parent compound, is involved in pathways such as the cystathionine beta-Synthase Deficiency disease pathway, Methionine Metabolism pathway, and Spermidine and Spermine Biosynthesis pathway . These pathways have downstream effects on various biological processes, including amino acid metabolism and polyamine biosynthesis .
Pharmacokinetics
It is soluble in water and ethanol , which may influence its absorption and distribution in the body. Its storage temperature is -20°C, indicating its stability under low temperatures .
Result of Action
Spermidine, its parent compound, is known to have various effects, including stabilizing biomolecules, promoting cell growth, and potentially prolonging lifespan .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, high temperature is known to inhibit the growth and yield of organisms that utilize spermidine . Additionally, the presence of other compounds in the environment may also affect the action of this compound .
Safety and Hazards
properties
IUPAC Name |
N'-(3-aminopropyl)-1,1,2,2,3,3,4,4-octadeuteriobutane-1,4-diamine;trihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19N3.3ClH/c8-4-1-2-6-10-7-3-5-9;;;/h10H,1-9H2;3*1H/i1D2,2D2,4D2,6D2;;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNBIHVSOPXFMR-BQVYHINQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCCN)CN.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])NCCCN)C([2H])([2H])N.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H22Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746320 | |
Record name | N~1~-(3-Aminopropyl)(~2~H_8_)butane-1,4-diamine--hydrogen chloride (1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1173019-26-5 | |
Record name | N~1~-(3-Aminopropyl)(~2~H_8_)butane-1,4-diamine--hydrogen chloride (1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173019-26-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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